molecular formula C7H4ClNO3 B041219 4-Nitrobenzoyl chloride CAS No. 122-04-3

4-Nitrobenzoyl chloride

Cat. No. B041219
CAS RN: 122-04-3
M. Wt: 185.56 g/mol
InChI Key: SKDHHIUENRGTHK-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl chloride is a chemical compound with the formula 4-(NO₂)C₆H₄COCl . It is used in the preparation of polysubstituted furanonaphthoquinoines . It is also involved in Michael addition, Henry reaction, O-alkylation, and cycloaddition reactions . It has been used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .


Synthesis Analysis

4-Nitrobenzoyl chloride is used for synthesis . It reacts with triphenylphosphonium salt to synthesize benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzoyl chloride is represented by the formula 4-(NO₂)C₆H₄COCl . It has a molar mass of 185.56 g/mol .


Chemical Reactions Analysis

4-Nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also involved in Michael addition, Henry reaction, O-alkylation, and cycloaddition reactions .


Physical And Chemical Properties Analysis

4-Nitrobenzoyl chloride is a solid substance with a boiling point of 202-205 °C/105 mmHg and a melting point of 71-74 °C .

Scientific Research Applications

Synthesis of Benzofurans

4-Nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans . These compounds are potential positron emission tomography (PET) tracers, which are used in medical imaging to visualize physiological processes in the body .

Derivatisation of Androstenediol

4-Nitrobenzoyl chloride has been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer . This process helps in the detection and study of this compound.

Michael Addition

4-Nitrobenzoyl chloride is involved in Michael addition , a type of chemical reaction where an enolate or enol attacks an α,β-unsaturated carbonyl compound. This reaction is a useful method for forming carbon-carbon bonds.

Henry Reaction

In the field of organic chemistry, 4-Nitrobenzoyl chloride is used in the Henry reaction , a versatile carbon-carbon bond-forming reaction. This reaction is used to synthesize various organic compounds.

O-Alkylation

4-Nitrobenzoyl chloride is used in O-alkylation , a process that introduces an alkyl group into a compound. This reaction is commonly used in the production of pharmaceuticals and fine chemicals.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic structure by the addition of two or more unsaturated molecules . 4-Nitrobenzoyl chloride is used in these reactions, which are fundamental to the synthesis of many organic compounds.

Intermediate in Active Pharmaceutical Ingredient Production

4-Nitrobenzoyl chloride is employed as an intermediate in the production of active pharmaceutical ingredients . These are the components of a drug that produce the desired therapeutic effect.

Dye Production

Lastly, 4-Nitrobenzoyl chloride is used in the production of dyes . The nitro group in the compound can contribute to the color of the dye.

Safety and Hazards

4-Nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes . It is incompatible with bases, strong oxidizing agents, and alcohols .

Future Directions

The future directions of 4-Nitrobenzoyl chloride could involve its use in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction . It could also be used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .

properties

IUPAC Name

4-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H
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InChI Key

SKDHHIUENRGTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
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Molecular Formula

C7H4ClNO3
Record name P-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025742
Record name 4-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

396 to 401 °F at 105 mmHg (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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Product Name

4-Nitrobenzoyl chloride

CAS RN

122-04-3
Record name P-NITROBENZOYL CHLORIDE
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Melting Point

167 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of p-nitrobenzoic acid (500 g, 3.0 moles, 1 equiv) and thionyl chloride (600 mL, 8.2 moles, 2.73 equiv) is heated to reflux for approximately 6-7 hours until a clear solution is obtained. Excess of thionyl chloride is removed by distillation followed by co-distillation with toluene (300 mL). The reaction mass is cooled to room temperature, and hexane (1.5 L) is added, forming a precipitate, which is then filtered and dried under vacuum, yielding 4-nitrobenzoyl chloride as a yellow solid (530 g, approximately 100% yield), which is used without any further purification.
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Synthesis routes and methods II

Procedure details

3-nitrobenzoyl chloride; 4-nitrobenzoyl bromide; 3-nitrobenzoyl bromide; 2-methyl-4-nitrobenzoyl chloride; 3-methyl-4-nitrobenzoyl chloride; 2-nitrobenzoyl chloride; and 2-nitrobenzoyl bromide.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (4.78 g, 37.6 mmol) was added drop wise to a stirred solution of 4-nitrobenzoic acid (4.2 g, 25 mmol) in chloroform (50 mL). After 5 mins DMF (2 drops) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed to afford 4.7 g (98%) of 4-nitro-benzoyl chloride which was used for next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of 4-nitrobenzoyl chloride?

A1: 4-Nitrobenzoyl chloride has the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a acyl chloride group (-COCl) at position 1.

Q2: What are the key spectroscopic characteristics of 4-Nitrobenzoyl chloride?

A2: 4-Nitrobenzoyl chloride exhibits characteristic absorption bands in infrared (IR) spectroscopy, including those corresponding to the carbonyl group (C=O), nitro group (NO₂), and aromatic C-H stretches. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals for the aromatic protons are observed. [, , , ]

Q3: How does the presence of the nitro group influence the reactivity of 4-Nitrobenzoyl chloride?

A3: The electron-withdrawing nitro group at the para position of the benzene ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes 4-nitrobenzoyl chloride more reactive towards nucleophiles compared to benzoyl chloride. [, ]

Q4: In what solvents is 4-Nitrobenzoyl chloride typically soluble?

A4: 4-Nitrobenzoyl chloride demonstrates good solubility in common organic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and diethyl ether. [, , , ]

Q5: What types of reactions is 4-Nitrobenzoyl chloride commonly used for?

A5: 4-Nitrobenzoyl chloride is frequently employed as an acylating reagent in reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions yield amides, esters, and thioesters, respectively. [, , , , , , , , , , , , , , ]

Q6: Can you provide specific examples of 4-Nitrobenzoyl chloride's use in synthesis?

A6: Certainly. 4-Nitrobenzoyl chloride is employed in the synthesis of:

  • Derivatization agents: It reacts with alcohols and phenols to form UV-active or fluorescent derivatives for analytical purposes, enhancing their detectability in HPLC analysis. [, ]
  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antimicrobial agents. [, , , , ]
  • Polymers: It serves as a monomer or a modifying agent in the synthesis of polyamides, polyimides, and other high-performance polymers. [, , , , , , ]

Q7: How does 4-Nitrobenzoyl chloride react with amines?

A7: 4-Nitrobenzoyl chloride readily reacts with primary and secondary amines to form amides. This reaction, often carried out in the presence of a base like triethylamine or pyridine, is known as acylation. [, , , , ]

Q8: Have computational methods been applied to study 4-Nitrobenzoyl chloride and its reactions?

A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, reactivity, and reaction mechanisms involving 4-nitrobenzoyl chloride. [, ]

Q9: How does the introduction of substituents on the benzene ring of 4-Nitrobenzoyl chloride affect its reactivity?

A9: The electronic nature and position of substituents on the benzene ring can significantly influence the reactivity of 4-nitrobenzoyl chloride. Electron-withdrawing groups generally enhance reactivity, while electron-donating groups tend to decrease it. [, , , , ]

Q10: What are the stability considerations for 4-Nitrobenzoyl chloride?

A10: 4-Nitrobenzoyl chloride is sensitive to moisture and hydrolyzes readily in the presence of water, forming 4-nitrobenzoic acid and hydrochloric acid. It is typically stored under anhydrous conditions. [, ]

Q11: What analytical methods are commonly employed to characterize and quantify 4-Nitrobenzoyl chloride and its derivatives?

A11: Several analytical techniques are used:

  • Spectroscopy: IR, NMR, and mass spectrometry (MS) are crucial for structural elucidation. [, , , , , , , , , , , , , , ]
  • Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to assess reaction progress, purify compounds, and analyze mixtures containing 4-nitrobenzoyl chloride derivatives. [, , , ]

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